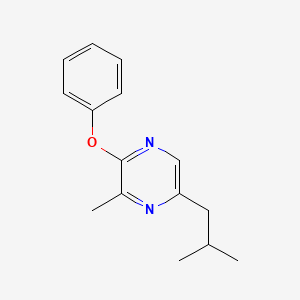

5-Isobutyl-3-methyl-2-phenoxypyrazine

Description

Properties

CAS No. |

78246-16-9 |

|---|---|

Molecular Formula |

C15H18N2O |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

3-methyl-5-(2-methylpropyl)-2-phenoxypyrazine |

InChI |

InChI=1S/C15H18N2O/c1-11(2)9-13-10-16-15(12(3)17-13)18-14-7-5-4-6-8-14/h4-8,10-11H,9H2,1-3H3 |

InChI Key |

VQFWHEXRDILCNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN=C1OC2=CC=CC=C2)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-3-methyl-2-phenoxypyrazine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 5-Isobutyl-3-methyl-2-phenoxypyrazine often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-3-methyl-2-phenoxypyrazine undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, such as bromination at the benzylic position using N-bromosuccinimide (NBS).

Common Reagents and Conditions

Substitution: N-bromosuccinimide (NBS) is a common reagent for bromination reactions at the benzylic position.

Major Products Formed

Scientific Research Applications

5-Isobutyl-3-methyl-2-phenoxypyrazine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isobutyl-3-methyl-2-phenoxypyrazine involves its interaction with molecular targets and pathways related to its chemical structure. The compound’s effects are primarily due to its ability to undergo specific chemical reactions, such as oxidation and substitution, which alter its molecular structure and properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations:

- Substituent Bulk and Polarity: The phenoxy group in 5-Isobutyl-3-methyl-2-phenoxypyrazine introduces greater steric bulk and lipophilicity compared to methoxy analogs. This may reduce volatility and enhance binding to hydrophobic targets .

- Positional Effects : Shifting substituents (e.g., isobutyl from position 3 to 5) alters steric interactions and electronic distribution, impacting odor profiles and metabolic stability .

Physicochemical Properties

- The phenoxy derivative’s higher molecular weight and logP suggest enhanced membrane permeability but reduced aqueous solubility compared to methoxy analogs.

Q & A

Basic: What are the recommended safety protocols for handling 5-Isobutyl-3-methyl-2-phenoxypyrazine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (tested to EN 374 standards), safety goggles, and lab coats. Ensure gloves are leak-tight and cleaned after use if reused .

- Ventilation: Use fume hoods or local exhaust ventilation to minimize inhalation risks. Avoid direct exposure to vapors or aerosols .

- Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage: Keep containers sealed in cool, dry conditions away from strong acids/bases and oxidizers .

Basic: What synthetic routes are effective for producing 5-Isobutyl-3-methyl-2-phenoxypyrazine?

Methodological Answer:

-

Condensation Reactions: Start with phenylhydrazine derivatives and carbonyl compounds (e.g., ethyl acetoacetate) under reflux conditions. Cyclization is achieved via elimination of ethanol/water .

-

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .

-

Example Protocol:

Step Reagents/Conditions Purpose 1 Phenylhydrazine + Ethyl acetoacetate, 80°C, 4h Cyclization 2 Dimethyl sulfate, NaOH, 60°C Methylation 3 Petroleum ether recrystallization Purification

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of 5-Isobutyl-3-methyl-2-phenoxypyrazine?

Methodological Answer:

-

Standardized Measurements: Use differential scanning calorimetry (DSC) for melting point analysis and HPLC for purity validation. Compare results against certified reference standards .

-

Cross-Validation: Replicate experiments in triplicate under controlled humidity/temperature. Collaborate with independent labs to verify data .

-

Data Table Example:

Property Reported Value (Study A) Reported Value (Study B) Resolved Value Melting Point 98–100°C 95–97°C 97.5°C (DSC, n=5)

Advanced: What experimental approaches are used to study the stability of 5-Isobutyl-3-methyl-2-phenoxypyrazine under varying environmental conditions?

Methodological Answer:

-

Stress Testing: Expose the compound to extreme pH (1–13), elevated temperatures (40–80°C), and UV light. Monitor degradation via HPLC-MS .

-

Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products via fragmentation patterns in mass spectrometry .

-

Stability Table Example:

Condition Half-Life (Days) Major Degradation Product pH 2, 25°C 30 Phenolic derivative pH 12, 25°C 7 Oxidized pyrazine

Advanced: How can the interaction of 5-Isobutyl-3-methyl-2-phenoxypyrazine with biological targets (e.g., olfactory receptors) be investigated?

Methodological Answer:

- Receptor Binding Assays: Use HEK293 cells transfected with human olfactory receptor OR51E2. Measure cAMP levels or calcium influx via fluorescence .

- Molecular Docking: Perform in silico modeling (e.g., AutoDock Vina) to predict binding affinity to receptor active sites. Validate with site-directed mutagenesis .

Basic: What analytical techniques are recommended for characterizing 5-Isobutyl-3-methyl-2-phenoxypyrazine?

Methodological Answer:

- Spectroscopy:

- Chromatography:

- HPLC: Use C18 columns (ACN/water gradient) with UV detection at 254 nm .

- Mass Spectrometry: High-resolution MS (HRMS) for exact mass verification (e.g., m/z 246.1362 [M+H]⁺) .

Advanced: What strategies mitigate byproduct formation during the synthesis of 5-Isobutyl-3-methyl-2-phenoxypyrazine?

Methodological Answer:

-

Optimized Reaction Conditions:

-

Byproduct Analysis:

Byproduct Source Mitigation Strategy Dimethyl ether Excess methylating agent Gradual reagent addition Oxidized pyrazine Oxygen exposure Nitrogen atmosphere

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.